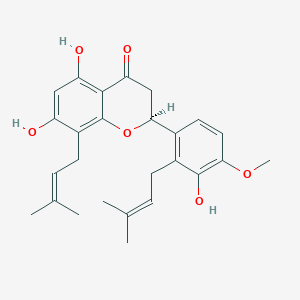![molecular formula C22H25N3O5S B1227971 N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B1227971.png)
N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide is an aromatic amide and a member of quinolines.
Scientific Research Applications
Potential as a Diuretic and Hypertension Remedy
N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide, a compound closely related to 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown promise as a diuretic with potential applications in treating hypertension. The compound exhibits strong diuretic properties, making it a potential candidate for new hypertension remedies. Polymorphic modifications of this compound have been studied, revealing different crystal packing and organizational levels in its structure (Shishkina et al., 2018).
Antimicrobial and Anti-Inflammatory Activities
The compound has been synthesized and studied for its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. These studies suggest that the compound and its derivatives could have applications in developing new treatments for microbial infections and inflammation-related conditions (Gein et al., 2019).
Inhibition of Carbonic Anhydrase
Another significant application of this compound is its role as an inhibitor of carbonic anhydrase (CA), particularly the hCA I and hCA II isoforms. Such inhibitors have potential therapeutic applications in treating conditions like glaucoma, edema, epilepsy, and even certain cancers. The compound's ability to inhibit these isoforms at low nanomolar ranges positions it as a promising lead in the design of new CA inhibitors (Thacker et al., 2019).
Applications in Corrosion Inhibition
Although not directly related to biomedical applications, derivatives of quinoline carboxamides, akin to N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide, have been explored as corrosion inhibitors for metals in acidic environments. This application is crucial in industrial settings to protect metal structures and components from corrosion (Olasunkanmi et al., 2016).
Role in Potentiating Defective Chloride Channels
A related compound, sulfamoyl-4-oxoquinoline-3-carboxamide, has been used as a potentiator of defective DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. This application is vital in the treatment of cystic fibrosis, where defective chloride channels need correction for proper lung function (Suen et al., 2006).
properties
Product Name |
N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
|---|---|
Molecular Formula |
C22H25N3O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-butan-2-yl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5S/c1-4-14(3)24-22(27)19-13-23-20-11-10-17(12-18(20)21(19)26)31(28,29)25-15-6-8-16(9-7-15)30-5-2/h6-14,25H,4-5H2,1-3H3,(H,23,26)(H,24,27) |
InChI Key |
LBCKGKHGGGKUBU-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCC(C)NC(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



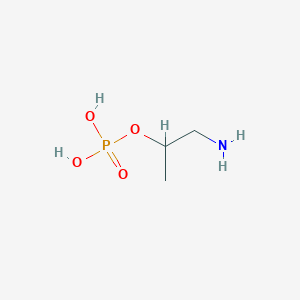

![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B1227893.png)
![2-[[4-(4-chlorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]thio]-N-(1,1-dioxo-3-thiolanyl)-N-(2-methylpropyl)acetamide](/img/structure/B1227894.png)
![N-(3-chlorophenyl)-5-oxo-9b-phenyl-2,3-dihydroimidazo[2,1-a]isoindole-1-carboxamide](/img/structure/B1227896.png)
![3-[[4-(diphenylmethyl)-1-piperazinyl]-oxomethyl]-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1227899.png)
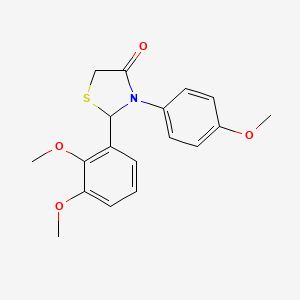
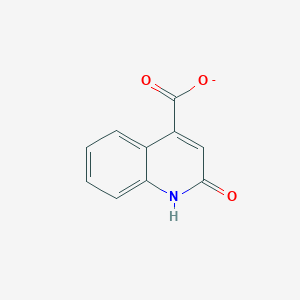
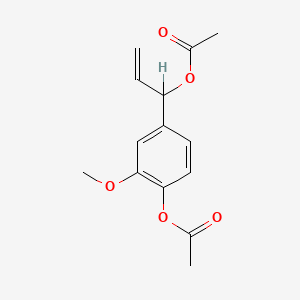
![N-(5-methyl-3-isoxazolyl)-2-[(6-methyl-4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B1227904.png)

![5-Nitro-2-thiophenecarboxylic acid [2-oxo-2-[[oxo-[(phenylmethyl)amino]methyl]amino]ethyl] ester](/img/structure/B1227909.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
